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molecular formula C10H7N3O5 B8645675 1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 105652-03-7

1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No. B8645675
M. Wt: 249.18 g/mol
InChI Key: GVZUFKFBNZPKTD-UHFFFAOYSA-N
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Patent
US06878704B2

Procedure details

1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid methyl ester (1.43 g, 0.005 mole) (Taylor A. W. et al, Tetrahedron, 1987, 43 (3), 607-616) in 1,4-dioxane (100 ml) and water (100 ml) was treated with sodium hydroxide (2 g, 0.05 mole) and heated under reflux for 6 hours. The mixture was allowed to cool then concentrated to a small volume in-vacuo, and acidified with concentrated hydrochloric acid. The resulting solid was filtered off and dried in-vacuo to give the title compound as an off-white solid (0.78 g, 60%). M.S. (−ive ion electrospray) m/z 248 ([M−H]−, 25%), 276 (100%).
Name
1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid methyl ester
Quantity
1.43 g
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6](=[O:19])[NH:7][N:8]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-:18])=[O:17])[CH:11]=2)[CH:9]=1)=[O:4].O.[OH-].[Na+]>O1CCOCC1>[N+:16]([C:12]1[CH:11]=[C:10]([N:8]2[CH:9]=[C:5]([C:3]([OH:4])=[O:2])[C:6](=[O:19])[NH:7]2)[CH:15]=[CH:14][CH:13]=1)([O-:18])=[O:17] |f:2.3|

Inputs

Step One
Name
1-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid methyl ester
Quantity
1.43 g
Type
reactant
Smiles
COC(=O)C=1C(NN(C1)C1=CC(=CC=C1)[N+](=O)[O-])=O
Step Two
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to a small volume in-vacuo
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in-vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1NC(C(=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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